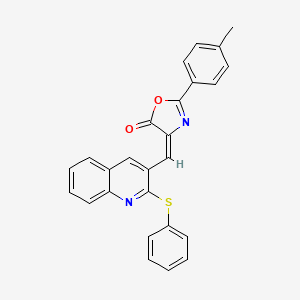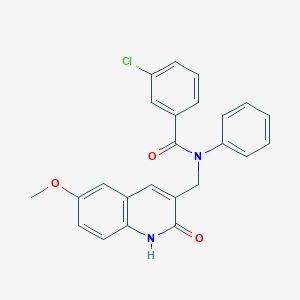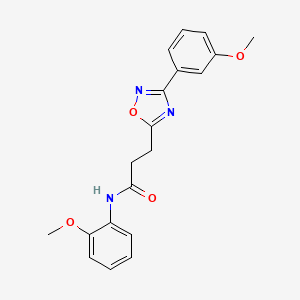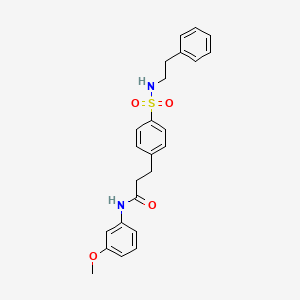
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been studied for its anti-inflammatory and analgesic effects. In
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, which is involved in inflammatory processes.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one limitation is that the exact mechanism of action of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of inflammatory and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, which could provide valuable information for the development of new drugs. Additionally, further studies are needed to determine the safety and efficacy of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in humans, which could pave the way for clinical trials.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the reaction of 3-methoxybenzoyl chloride with 4-aminophenylsulfonamide in the presence of a base, followed by reaction with N-phenethylamine. The resulting product is N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, which can be purified using column chromatography.
Scientific Research Applications
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential therapeutic properties in various scientific research areas. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been studied for its potential neuroprotective properties in models of neurodegenerative diseases.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-9-5-8-21(18-22)26-24(27)15-12-20-10-13-23(14-11-20)31(28,29)25-17-16-19-6-3-2-4-7-19/h2-11,13-14,18,25H,12,15-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJLLSKVLFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








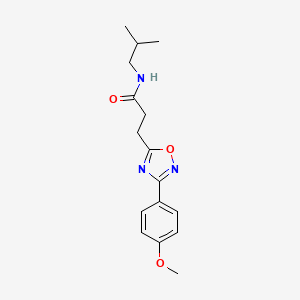
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)


